molecular formula C14H17NO4 B15309156 2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid

2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid

Cat. No.: B15309156
M. Wt: 263.29 g/mol
InChI Key: UQKREFRTEPBTPM-UHFFFAOYSA-N
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Description

2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid is an organic compound with the molecular formula C14H17NO4 It is a derivative of cyclobutylacetic acid, where the cyclobutyl ring is substituted with a benzyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid typically involves the following steps:

    Formation of Cyclobutylacetic Acid: The initial step involves the synthesis of cyclobutylacetic acid. This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of Benzyloxycarbonyl Group: The cyclobutylacetic acid is then reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. This reaction introduces the benzyloxycarbonyl group to the cyclobutyl ring, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl chloroformate (Cbz-Cl), triethylamine (TEA)

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other sites of the molecule. The cyclobutyl ring provides rigidity to the structure, influencing its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylacetic Acid: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.

    Benzyloxycarbonyl Glycine: Contains a similar benzyloxycarbonyl group but differs in the amino acid backbone.

    Cyclobutylmethylamine: Similar cyclobutyl ring structure but with an amine group instead of the acetic acid moiety.

Uniqueness

2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid is unique due to the presence of both the cyclobutyl ring and the benzyloxycarbonyl group. This combination provides a balance of rigidity and reactivity, making it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

2-[1-(phenylmethoxycarbonylamino)cyclobutyl]acetic acid

InChI

InChI=1S/C14H17NO4/c16-12(17)9-14(7-4-8-14)15-13(18)19-10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,18)(H,16,17)

InChI Key

UQKREFRTEPBTPM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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